N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3-methylbutyl group. A sulfanyl (-S-) bridge at position 2 connects the core to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl group. The 3-methylbutyl substituent may enhance lipophilicity, while the 2,5-dimethoxyphenyl group could influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-15(2)11-12-28-24(30)23-22(17-7-5-6-8-19(17)33-23)27-25(28)34-14-21(29)26-18-13-16(31-3)9-10-20(18)32-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXFFIMKXDGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 899755-36-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and specific research findings.
Chemical Structure and Properties
The molecular formula of N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is , with a molecular weight of 481.6 g/mol. The compound features a complex structure that includes a benzofuro-pyrimidine moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the benzofuro and pyrimidine components followed by coupling reactions. The detailed synthetic pathway is critical for understanding how variations in the structure can affect biological activity.
Antitumor Activity
Research has indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antitumor activity. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 8.78 ± 3.62 | 2D Assay |
| NCI-H358 | 6.68 ± 15 | 2D Assay |
| A549 | 19.94 ± 2.19 | 3D Assay |
| NCI-H358 | 11.27 ± 0.49 | 3D Assay |
These results suggest that while the compound shows promising activity in two-dimensional cultures, its effectiveness may vary in three-dimensional models, highlighting the complexity of tumor microenvironments.
Antimicrobial Activity
N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
These findings indicate that modifications in the chemical structure can lead to enhanced antimicrobial efficacy.
The mechanisms through which N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with DNA or specific protein targets within cancer cells or bacteria.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Antitumor Studies : A study evaluating a series of benzothiazole derivatives showed that certain substitutions led to enhanced antiproliferative activities against lung cancer cell lines.
- Antimicrobial Assessments : Research on benzimidazole derivatives indicated that structural modifications could significantly influence antimicrobial efficacy against various pathogens.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, particularly in the fields of oncology and metabolic disorders.
Anticancer Activity
Research indicates that N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits cytotoxic effects against several cancer cell lines.
Key Findings :
- Cytotoxicity : The compound has shown significant antiproliferative activity in vitro against various tumor cell lines.
- Mechanisms of Action : Studies suggest that it induces apoptosis and causes cell cycle arrest in cancer cells. For instance, treatment with this compound led to increased apoptosis rates in human breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.48 - 47.02 | Cell cycle arrest and apoptosis induction |
| NCI-H23 | 0.49 - 68.9 | Apoptosis via mitochondrial pathway |
Antioxidant Properties
Compounds similar to N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated antioxidant activities. These properties are crucial for mitigating oxidative stress associated with various diseases.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways. For example:
- Dipeptidyl Peptidase IV (DPP-IV) : Related compounds have shown potential in inhibiting DPP-IV, which is relevant for diabetes management.
Cytotoxicity in Cancer Research
A series of studies have highlighted the efficacy of benzofuro-pyrimidine derivatives like N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in cancer therapy. One notable study reported that this compound exhibited selective cytotoxicity against human breast cancer cells with an IC50 value indicative of potent anticancer properties.
Antioxidant Activity Assessment
In vitro assays demonstrated that similar derivatives exhibited antioxidant activities comparable to established antioxidants such as ascorbic acid. This suggests potential applications in preventing cellular damage linked to oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Benzothieno[2,3-d]pyrimidinone vs. Benzofuro[3,2-d]pyrimidinone N-(2,5-Dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ():
- Replaces the benzofuran oxygen with sulfur in the benzothieno core.
- The hexahydro (partially saturated) ring system increases conformational flexibility compared to the fully aromatic benzofuropyrimidinone.
- Hexahydro vs. Dihydro Core N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ():
- Partial saturation (hexahydro) may reduce planarity, impacting π-π stacking interactions.
- Ethoxyphenyl substituent increases hydrophobicity relative to methoxy groups .
Substituent Variations
- Phenyl Group Modifications
- 3,5-Dimethylphenyl substituent introduces steric bulk compared to 2,5-dimethoxyphenyl.
Methylbenzyl group at position 3 may alter steric hindrance and metabolic stability .
Halogen vs. Methoxy Substituents
- Methoxy groups offer electron-donating properties, improving solubility via hydrogen bonding .
Sulfanyl-Acetamide Linker
- All analogs retain the sulfanyl-acetamide linker, suggesting its critical role in maintaining scaffold integrity. Modifications to the phenylacetamide group (e.g., dichloro, dimethyl, or methoxy substituents) fine-tune target selectivity and pharmacokinetic properties .
Structural and Computational Analysis
Molecular Similarity Metrics
Fragmentation Patterns in MS/MS** ():
- Molecular networking via MS/MS cosine scores clusters analogs with related fragmentation patterns.
- The target compound’s benzofuropyrimidinone core may yield distinct fragments compared to benzothieno derivatives, aiding dereplication .
Data Table: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
